![molecular formula C11H12N2O B2756840 1-(phenethyloxy)-1H-imidazole CAS No. 131468-91-2](/img/structure/B2756840.png)
1-(phenethyloxy)-1H-imidazole
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Imidazoles are known for their catalytic activity. Researchers have explored the use of 1-(phenethyloxy)-1H-imidazole as a catalyst in organic reactions. Its unique structure allows it to participate in diverse transformations, such as C–C bond formation, oxidation, and cyclization reactions .
- Imidazoles often possess antimicrobial activity due to their ability to interfere with cell membrane integrity. 1-(Phenethyloxy)-1H-imidazole derivatives have been investigated as potential antimicrobial agents against bacteria, fungi, and parasites .
- Some imidazole derivatives exhibit anti-inflammatory properties by modulating immune responses. Researchers have explored the immunomodulatory effects of 1-(phenethyloxy)-1H-imidazole, which may have implications in autoimmune diseases and inflammation-related disorders .
- Imidazoles can coordinate with metal ions, forming stable complexes. 1-(Phenethyloxy)-1H-imidazole may serve as a ligand in coordination chemistry, contributing to the design of metal-based catalysts, sensors, and materials .
- The aromatic ring in 1-(phenethyloxy)-1H-imidazole makes it suitable for functionalization. Researchers have explored its use in drug delivery systems and as a scaffold for imaging agents. Its potential as a theranostic agent (combining therapy and diagnostics) is an exciting avenue .
- Imidazole-based materials have been investigated for their photonic properties. Researchers have synthesized biomimetic photonic crystals using imidazole derivatives. These crystals exhibit structural coloration and find applications in optical devices, sensors, and displays .
Catalysis and Organic Synthesis
Antimicrobial Properties
Anti-Inflammatory and Immunomodulatory Effects
Metal Ion Chelation and Coordination Chemistry
Biomedical Imaging and Drug Delivery
Photonic Crystals and Optical Devices
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-phenylethoxy)imidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-4-11(5-3-1)6-9-14-13-8-7-12-10-13/h1-5,7-8,10H,6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXKWAWZKIDXSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666211 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(phenethyloxy)-1H-imidazole |
Synthesis routes and methods
Procedure details
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